![molecular formula C12H14ClNO2 B1340733 3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮盐酸盐 CAS No. 54596-17-7](/img/structure/B1340733.png)

3H-螺[异苯并呋喃-1,3'-哌啶]-3-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

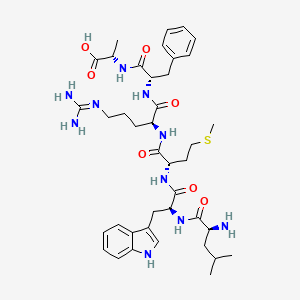

The compound "3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride" is a spirocyclic compound that is part of a broader class of spiro[isobenzofuran-1,4'-piperidines] which have been studied for their potential as central nervous system agents . These compounds have been synthesized and evaluated for various biological activities, including antidepressant, neuroleptic, diuretic, antihypertensive, and antiviral properties . The spirocyclic structure is characterized by the spiro-connection of an isobenzofuran moiety to a piperidine ring, which is a common feature in this class of compounds .

Synthesis Analysis

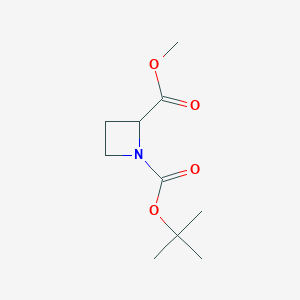

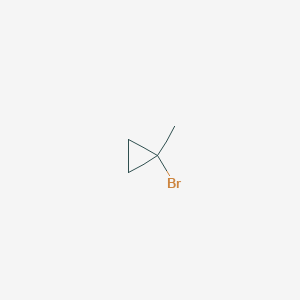

The synthesis of these spirocyclic compounds typically involves the formation of the isobenzofuran moiety followed by its connection to a piperidine ring. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiation of 2-bromobenzhydryl methyl ether, followed by the addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Analogues of these compounds have been synthesized to explore the structure-activity relationship, particularly concerning their central nervous system activity .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds in this class features a spiro-connection between an isobenzofuran and a piperidine ring. The stereochemistry of these compounds can significantly influence their biological activity, as seen in the synthesis and evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, where the cis-3'-phenyl series showed optimal antitetrabenazine activity . The 13C NMR data supported the stereochemical assignments of these compounds .

Chemical Reactions Analysis

The chemical reactivity of these spirocyclic compounds is influenced by the functional groups present on the isobenzofuran and piperidine moieties. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced the antitetrabenazine activity of the compounds . The presence of a sulfur atom attached to the nitrogen in the piperidine ring conferred marked diuretic and antihypertensive activity in species-specific manners .

Physical and Chemical Properties Analysis

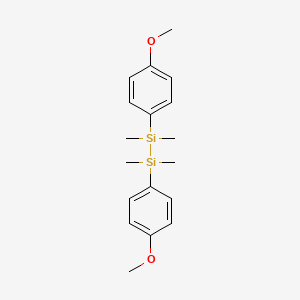

The physical and chemical properties of spiro[isobenzofuran-1,4'-piperidines] are influenced by their molecular structure and substituents. These properties determine the compounds' pharmacokinetic profiles, including their ability to penetrate the brain, as seen in the case of spiro-isobenzofuranone derivatives that were identified as potent, selective, and brain-penetrable H3 receptor inverse agonists . The introduction of substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system affected the affinity for sigma binding sites, with certain positions and substituents leading to high affinity and selectivity for sigma 2 binding sites .

科学研究应用

西格玛配体的亲和力和选择性

螺[异苯并呋喃-1(3H),4'-哌啶]及其相关衍生物作为西格玛配体的亲和力和选择性已得到研究。这些化合物与选择性西格玛 2 配体 Lu 28-179 密切相关。研究重点是了解控制西格玛 1 和西格玛 2 亲和力和选择性的结构因素。例如,这些化合物中的 N-取代基对于亲和力和选择性都至关重要,中等大小的取代基会导致有效但非选择性的化合物。在螺[异苯并呋喃-1(3H),4'-哌啶]环系的苯环中引入取代基主要影响西格玛 1 结合位点的亲和力 (Moltzen, Perregaard, & Meier, 1995)。

利尿和抗高血压特性

研究了 3-苯基螺[异苯并呋喃-1(3H),4'-哌啶] 的 N-硫代衍生物的合成以及抗高血压和利尿活性。其中一种衍生物苯硫酰胺 3 在大鼠中表现出显着的、物种特异性的利尿和抗高血压活性 (Klioze & Novick, 1978)。

潜在的中枢神经系统药物

还对 1'-甲基-3-苯基螺[异苯并呋喃-1(3H),4'-哌啶] 的合成作为潜在的中枢神经系统药物进行了研究。这项研究的驱动力是对某些抗抑郁药中常见的氨基烷基(芳基)异苯并呋喃部分的认识。目的是探索这些化合物作为中枢神经系统药物的潜力,研究表明先导化合物对四苯那嗪诱导的睑下垂有显着抑制作用 (Bauer 等人,1976)。

螺-I 作为 σ1 受体显像剂

化合物 1'-(4-[125I]碘苄基)-3H-螺[异苯并呋喃-1,4'-哌啶] ([125I]螺-I) 被合成并评价为 σ1 受体显像的潜在 SPECT 示踪剂。该研究证明了该化合物对 σ1 受体的亲和力及其作为生物系统中特异性显像剂的潜力 (Chen 等人,2010)。

安全和危害

The safety information for “3H-spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride” indicates that it should be handled with care. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

作用机制

Target of Action

The primary target of 3H-Spiro[isobenzofuran-1,3’-piperidin]-3-one hydrochloride is the σ2 receptor . The σ2 receptor is a subtype of the σ receptors, which are of significant pharmacological interest due to their potential for the development of diagnostic and therapeutic methods for cancer and Alzheimer’s disease .

Mode of Action

The compound interacts with the σ2 receptor in a highly specific manner .

Result of Action

The compound has been developed as a high-affinity probe for the study of σ2 receptors using fluorescence-based techniques . It has been shown to have specificity for the σ2 receptor in flow cytometry, confocal, and live cell microscopy studies .

属性

IUPAC Name |

spiro[2-benzofuran-3,3'-piperidine]-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12;/h1-2,4-5,13H,3,6-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNXZCUEDLJZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CNC1)C3=CC=CC=C3C(=O)O2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)